2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis of Antimicrobial Agents : A study detailed the synthesis of various pyrimidinone and oxazinone derivatives as potential antimicrobial agents. These compounds were synthesized starting from citrazinic acid and demonstrated good antibacterial and antifungal activities comparable to standard drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
- Novel Benzodifuranyl and Thiazolopyrimidines : Research on the synthesis of novel derivatives from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds were identified as cyclooxygenase inhibitors and displayed high COX-2 selectivity, suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Radioligand Imaging
- Radiosynthesis for PET Imaging : A novel series of pyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, was synthesized for selective imaging of the translocator protein (18 kDa) using PET. These compounds were labeled with fluorine-18, enabling their use in vivo imaging for scientific research (Dollé et al., 2008).
Antitumor Activity
- Synthesis of Pyrimidiopyrazole Derivatives : Another study focused on the synthesis of pyrimidiopyrazole derivatives, which demonstrated outstanding in vitro antitumor activity against HepG2 cell lines. Molecular docking studies further evaluated these compounds, highlighting their potential in cancer research (Fahim et al., 2019).
Synthesis and Reaction Studies
- Heterocyclic Syntheses from Thioureido-Acetamides : Thioureido-acetamides were identified as versatile precursors for synthesizing various heterocyclic compounds in one-pot cascade reactions. These reactions resulted in the efficient synthesis of compounds like 2-iminothiazoles and imidazo[1,2-c]pyrimidines, demonstrating the utility of thioureido-acetamides in creating diverse heterocyclic structures with potential scientific applications (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-5-8-14-22-17-16(19(27)25(4)20(28)24(17)3)18(23-14)29-11-15(26)21-13-10-7-6-9-12(13)2/h6-7,9-10H,5,8,11H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZANKAIUOJTKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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